![molecular formula C19H22N2O B2776715 N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide CAS No. 2411200-59-2](/img/structure/B2776715.png)
N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide, commonly known as DMPEA, is a chemical compound that has gained significant attention in recent years for its potential in scientific research. DMPEA belongs to the class of compounds known as beta-carbolines, which have been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of DMPEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMPEA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DMPEA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMPEA has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA has several advantages for lab experiments, including its relatively simple synthesis method and its wide range of biological activities. However, there are also some limitations to its use in lab experiments. DMPEA is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. Additionally, DMPEA may have potential toxicity and side effects, which must be carefully evaluated in future studies.
Orientations Futures
There are several future directions for research on DMPEA. One area of research is the development of new anti-cancer drugs based on DMPEA and other beta-carboline compounds. Another area of research is the development of new anti-inflammatory and antiviral drugs based on DMPEA. Additionally, further studies are needed to fully understand the mechanisms of action of DMPEA and its potential toxicity and side effects.
Méthodes De Synthèse
DMPEA can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with 2-aminopyridine, followed by a condensation reaction with propargyl bromide. The resulting product is then treated with acetic anhydride and triethylamine to yield DMPEA.
Applications De Recherche Scientifique
DMPEA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. DMPEA has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, DMPEA has been shown to possess anti-viral properties, which may be useful in the development of new antiviral drugs.
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-4-19(22)21(11-9-17-6-5-10-20-13-17)14-18-8-7-15(2)16(3)12-18/h4-8,10,12-13H,1,9,11,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRNJCWNIYUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(CCC2=CN=CC=C2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2776632.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)
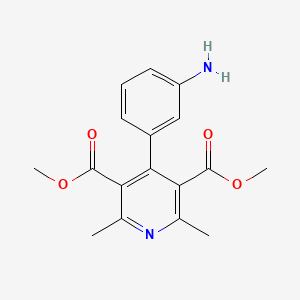
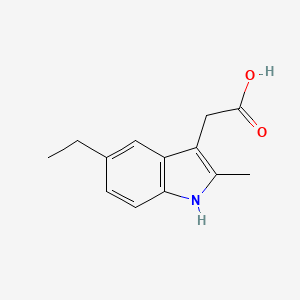
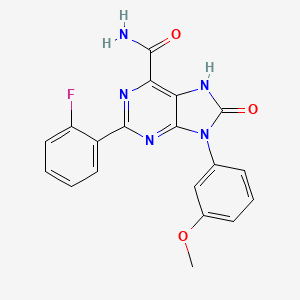
![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)
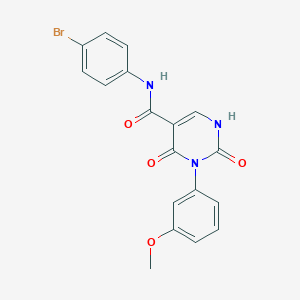
![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)
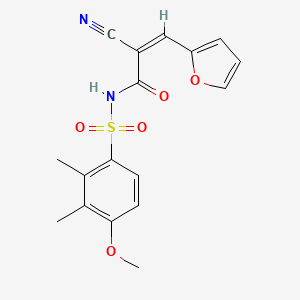
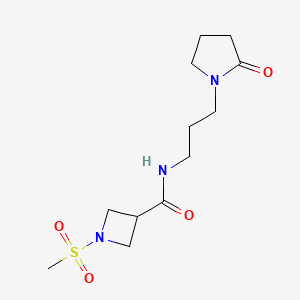
![4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid](/img/structure/B2776647.png)
![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776651.png)
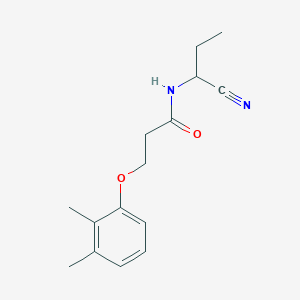
![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)